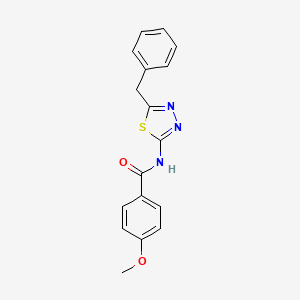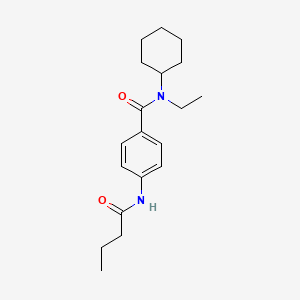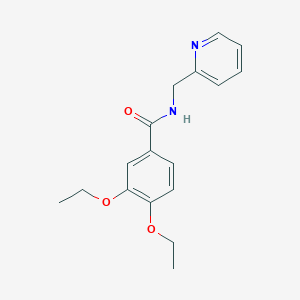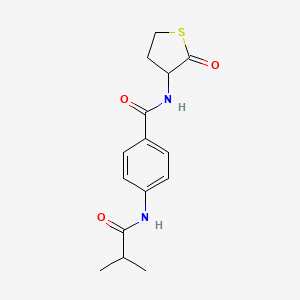
4-Isobutyrylamino-N-(2-oxo-tetrahydro-thiophen-3-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLPROPANAMIDO)-N-(2-OXOTHIOLAN-3-YL)BENZAMIDE is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amide group, a thiolane ring, and a benzamide moiety, which could contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPANAMIDO)-N-(2-OXOTHIOLAN-3-YL)BENZAMIDE likely involves multiple steps, including the formation of the amide bond and the incorporation of the thiolane ring. Typical synthetic routes may include:
Amide Bond Formation: This can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) under appropriate conditions.
Thiolane Ring Incorporation: The thiolane ring can be introduced through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLPROPANAMIDO)-N-(2-OXOTHIOLAN-3-YL)BENZAMIDE may undergo various types of chemical reactions, including:
Oxidation: The thiolane ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The amide group may be reduced to an amine under appropriate conditions.
Substitution: The benzamide moiety may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the amide group may produce an amine.
Scientific Research Applications
4-(2-METHYLPROPANAMIDO)-N-(2-OXOTHIOLAN-3-YL)BENZAMIDE may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery or as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-(2-OXOTHIOLAN-3-YL)BENZAMIDE would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives or thiolane-containing molecules. Examples could be:
N-(2-OXOTHIOLAN-3-YL)BENZAMIDE: Lacking the 2-methylpropanamido group.
4-(2-METHYLPROPANAMIDO)BENZAMIDE: Lacking the thiolane ring.
Uniqueness
The uniqueness of 4-(2-METHYLPROPANAMIDO)-N-(2-OXOTHIOLAN-3-YL)BENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)13(18)16-11-5-3-10(4-6-11)14(19)17-12-7-8-21-15(12)20/h3-6,9,12H,7-8H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
WKPMYDWYOCEELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine](/img/structure/B11175463.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11175469.png)
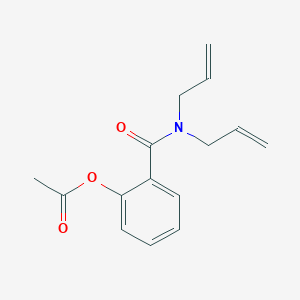
![6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175480.png)
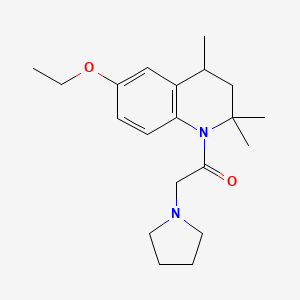
![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11175497.png)
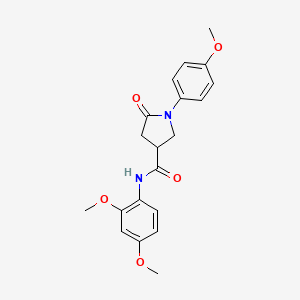
![9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11175519.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B11175531.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B11175533.png)
